(E)-2-phenyl-N-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]ethenesulfonamide
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Description
“(E)-2-phenyl-N-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]ethenesulfonamide” is a complex organic compound. It is related to the class of compounds known as triazolopyrazines . These compounds have been studied in the context of drug products like Sitagliptin .
Synthesis Analysis
The synthesis of related compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves acylation reactions with carboxylic acid anhydrides and chlorides . The exact synthesis process for this specific compound is not available in the retrieved sources.Scientific Research Applications
Synthesis and Antibacterial Activity
Compounds related to "(E)-2-phenyl-N-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]ethenesulfonamide" have been synthesized and studied for their antibacterial and antifungal activities. For instance, research on new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, highlighting their potential as antibiotic agents (Hassan, 2013). Similarly, triazoloazepinium salts and tetrahydronaphtho[1,2-e][1,2,4]triazines have been synthesized with antimicrobial activity, suggesting their use as antibiotic agents through inhibition of DNA gyrase (Zheng et al., 2021).
Antifungal and Antimicrobial Properties
Another study involved the synthesis of 1,2,4-triazole derivatives with reported good to moderate antimicrobial activities against test microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, compounds incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl-, or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties have been studied for their inhibition of human carbonic anhydrase isozymes, showing low nanomolar activity against certain isozymes, which could have therapeutic implications in the treatment of diseases like cancer (Alafeefy et al., 2015).
Synthesis and Chemical Transformations
Research on the synthesis and chemical transformations of partially hydrogenated [1,2,4]triazolo[5,1-b]quinazolines has led to the creation of compounds with potential applications in medicinal chemistry, showing the versatility and the chemical interest in the triazoloazepin ring system (Lipson et al., 2006).
properties
IUPAC Name |
(E)-2-phenyl-N-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-14(17-19-18-16-10-6-3-7-12-21(16)17)20-24(22,23)13-11-15-8-4-2-5-9-15/h2,4-5,8-9,11,13-14,20H,3,6-7,10,12H2,1H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWPXOWNKOTQDM-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1CCCCC2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=NN=C2N1CCCCC2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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